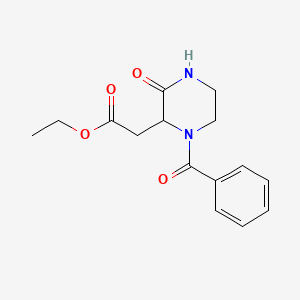

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate

Description

Key Structural Features

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Benzoyl (C6H5CO-) | 1-position | Electron-withdrawing, enhances electrophilicity |

| Ketone (C=O) | 3-position | Participates in hydrogen bonding, stabilizes tautomerism |

| Acetate ester (OAc) | 2-position | Hydrolyzable under acidic/basic conditions |

Nomenclature and IUPAC Classification

IUPAC Designation

The IUPAC name for this compound is This compound , derived systematically as follows:

- Parent Chain : Piperazine (hexahydro-1,4-diazine) with substituents at positions 1, 2, and 3.

- Substituents :

- 1-Benzoyl : A benzoyl group (C6H5CO-) attached to the nitrogen at position 1.

- 3-Oxo : A ketone group (C=O) at position 3.

- 2-Acetate : An ethyl acetate group (CH3COO-) attached to the carbon at position 2.

Identifiers and Properties

Historical Context of Piperazine Derivatives in Organic Chemistry

Piperazine derivatives have been central to organic synthesis and medicinal chemistry for over a century. Their utility stems from the reactivity of the two nitrogen atoms in the six-membered ring, which enables diverse functionalization.

Early Developments

Piperazine was first synthesized in the 19th century via the reaction of ethylenediamine with sodium in ethanol . Its derivatives gained prominence in the 20th century as intermediates in pharmaceutical synthesis. For example:

Modern Applications in Drug Design

In recent decades, piperazine derivatives have been explored for their antimicrobial , anticancer , and neuromodulatory properties. For instance:

- Piperazine-based polymers : Non-leaching antimicrobial surfaces developed for biomedical applications .

- Acyl piperazines : Opioid agonists with potential for abuse, such as 2-methyl-AP-237 .

This compound aligns with this trend, combining a benzoyl group (common in acylating agents) with a piperazine core. This structure suggests potential utility in synthesizing prodrugs or bioactive molecules.

Structural Relationship to Benzoyl Peroxide and Related Acyl Compounds

This compound shares structural motifs with benzoyl peroxide and other acyl compounds, though its overall architecture differs significantly.

Benzoyl Peroxide (C6H5COO)2O2

| Feature | This compound | Benzoyl Peroxide |

|---|---|---|

| Core Structure | Piperazine ring with benzoyl and acetate groups | Peroxide bridge |

| Reactivity | Hydrolysis of ester, nucleophilic attack at ketone | Radical generation |

| Applications | Medicinal intermediates, polymer synthesis | Polymer initiators, acne treatment |

Benzoyl peroxide, a symmetrical peroxide, is widely used as an initiator in polymerization reactions and a topical antiseptic . In contrast, this compound features a piperazine scaffold , enabling interactions with biological targets or participation in cycloaddition reactions.

Comparison with Acyl Piperazine Derivatives

Other acyl piperazines, such as ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate (CAS 318288-70-9), demonstrate similar reactivity patterns but differ in substituents . The benzoyl group in this compound may enhance lipophilicity and metabolic stability compared to sulfonyl or other acyl groups.

Properties

IUPAC Name |

ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-13(18)10-12-14(19)16-8-9-17(12)15(20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJVSWYRAWRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of ethyl 2-(3-oxopiperazin-2-yl)acetate with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is unique due to its specific structural features, such as the benzoyl group attached to the piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzoyl group and an acetoxy moiety. This unique structure contributes to its diverse biological activities. The compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may act as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and the modulation of cell cycle regulators.

Case Study: In Vitro Evaluation of Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results indicated that at a concentration of 50 µM, the compound reduced cell viability by approximately 70%, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate?

- Methodology : Synthesis typically involves reflux conditions with chloroethane as an alkylating agent. For example, similar piperazine derivatives are synthesized by heating precursors under reflux for 2 hours, monitored via TLC for completion. Post-reaction, the mixture is cooled, filtered, and recrystallized from methanol to isolate the product . Adjusting solvent polarity (e.g., methanol vs. ethyl acetate) can optimize crystallization efficiency.

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : H NMR (e.g., CDCl solvent) identifies proton environments, such as benzoyl or piperazine moieties .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.044) .

- GC-MS/HPLC : Quantifies purity and detects impurities (e.g., retention time matching against standards) .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact. If exposed, rinse with water for ≥15 minutes and consult a physician .

- For fluorinated analogs (e.g., 2-fluorophenyl derivatives), ensure fume hood use to prevent inhalation of volatile byproducts .

Q. What are the optimal storage conditions to maintain stability?

- Methodology : Store at -20°C in airtight, light-resistant containers. Neat oils or crystalline forms remain stable for ≥2 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Isomer analysis : If GC-MS shows multiple peaks, consider keto-enol tautomerism or stereoisomers. Compare with ethyl 2-phenylacetoacetate, which exists as a mixture of isomers requiring chromatographic separation .

- Cross-validation : Use C NMR or IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .

Q. What strategies optimize reaction yields for complex piperazine derivatives?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance acylation efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of benzoyl intermediates .

- Reaction monitoring : Real-time FTIR or inline HPLC tracks intermediate formation, reducing side products .

Q. How should analytical methods be validated for quantifying this compound in biological matrices?

- Methodology :

- Calibration curves : Use ethyl acetate extracts spiked with known concentrations (e.g., 0.1–100 µg/mL) to establish linearity (R > 0.99) .

- Recovery studies : Compare GC-MS results from spiked vs. unspiked samples to assess matrix effects .

Q. What computational approaches predict the reactivity of the benzoyl-oxopiperazine moiety?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.